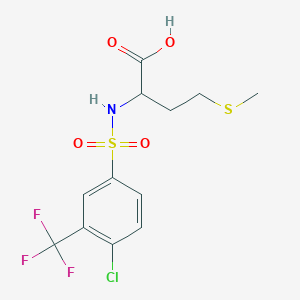![molecular formula C22H19N3O2 B2961449 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide CAS No. 1203079-06-4](/img/structure/B2961449.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" is an intriguing molecule with a complex structure that positions it at the intersection of multiple fields, including chemistry, biology, and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" typically involves multiple steps. Initially, the formation of the cyclopenta[b]indole framework can be achieved through intramolecular cyclization reactions. The oxazole moiety can be introduced via cyclization reactions using appropriate precursors, such as alpha-haloketones and amides. The final step usually involves acylation to attach the acetamide group.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to maximize yield and minimize waste is crucial. Techniques like continuous flow synthesis, which allows for precise control over reaction parameters, can be employed. Additionally, using green chemistry principles can ensure the process is environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: Introduction of functional groups like carbonyls and alcohols.
Reduction: Converting carbonyl groups to alcohols or amines.
Substitution: Replacing hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with catalysts like palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products depend on the specific reaction conditions but often include functionalized derivatives that enhance the compound’s properties for particular applications.
Scientific Research Applications
This compound has broad applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential for studying biological pathways and interactions.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects. Understanding the precise pathways involved helps in designing more effective compounds and applications.
Comparison with Similar Compounds
Compared to other compounds with similar structures, "2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide" stands out due to its unique combination of the cyclopenta[b]indole and oxazole moieties, which confer specific chemical and biological properties. Similar compounds include:
"2-(1H-indol-3-yl)-N-(3-(thiazol-5-yl)phenyl)acetamide"
"2-(2,3-dihydro-1H-pyrrolo[2,3-b]indol-4-yl)-N-(4-methylphenyl)acetamide"
"N-(3-(1H-imidazol-5-yl)phenyl)-2-(quinolin-4-yl)acetamide"
These compounds share structural similarities but differ in specific functional groups and resultant properties, making "this compound" a distinctive molecule in its class.
There you go—an article fit for a chemistry enthusiast's read! What's next on our agenda?
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-22(24-16-6-3-5-15(11-16)21-12-23-14-27-21)13-25-19-9-2-1-7-17(19)18-8-4-10-20(18)25/h1-3,5-7,9,11-12,14H,4,8,10,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWIOGGJECAIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=CC=CC(=C4)C5=CN=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)

![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)



![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)


![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)

![ethyl 4-(3,4-dimethoxyphenyl)-6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2961387.png)

